(5-(((4-(4-Chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone
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Overview
Description
The compound (5-(((4-(4-Chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone is a complex organic molecule that features a combination of thiazole, furan, and morpholine moieties
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound’s potential antimicrobial and anticancer properties make it a candidate for drug development. Studies may focus on its efficacy against different bacterial strains or cancer cell lines.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating infections or cancer.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as antimicrobial coatings or advanced polymers.
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given the diverse biological activities exhibited by thiazole derivatives . Additionally, more research could be conducted to optimize the synthesis process and investigate the compound’s mechanism of action.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It’s worth noting that thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit the growth of tumor cells .
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Analysis
Biochemical Properties
(5-(((4-(4-Chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known for its ability to bind to enzyme active sites, potentially inhibiting or modifying enzyme activity . This compound may interact with enzymes such as kinases and proteases, altering their function and impacting cellular processes. The furan ring can engage in π-π interactions with aromatic amino acids in proteins, further stabilizing these interactions .
Cellular Effects
The effects of this compound on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth. The morpholino group in the compound enhances its ability to penetrate cell membranes, ensuring effective intracellular activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can inhibit enzyme activity by blocking the active site or induce conformational changes that enhance enzyme function . The compound may also interact with DNA, influencing gene expression by acting as a transcriptional regulator. These interactions highlight its potential as a therapeutic agent in modulating biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((4-(4-Chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the 4-Chlorophenyl Group:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Thioether Formation: The thiazole and furan rings are connected via a thioether linkage, typically through a nucleophilic substitution reaction where a thiol group reacts with a halogenated furan derivative.
Morpholino Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings, where electrophilic aromatic substitution can introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
(4-(4-Chlorophenyl)thiazol-2-yl)methanone: Similar structure but lacks the furan and morpholine groups.
(5-(4-Chlorophenyl)furan-2-yl)methanone: Similar structure but lacks the thiazole and morpholine groups.
(5-(((4-(4-Chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)methanone: Similar structure but lacks the morpholine group.
Uniqueness
The uniqueness of (5-(((4-(4-Chlorophenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone lies in its combination of thiazole, furan, and morpholine moieties, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of interactions with biological targets, potentially enhancing its efficacy as a therapeutic agent.
Properties
IUPAC Name |
[5-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c20-14-3-1-13(2-4-14)16-12-27-19(21-16)26-11-15-5-6-17(25-15)18(23)22-7-9-24-10-8-22/h1-6,12H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMOEEJRYADXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(O2)CSC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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